Glyceryl tri(octadecanoate-18,18,18-d3), also known as Tristearin-tri(18,18,18-d3) or Glyceryl Tristearate-d3, is a specific type of triglyceride. Triglycerides are esters formed from glycerol (glycerin) and three fatty acids. In this case, all three fatty acids are specifically stearic acid (octadecanoic acid) with a deuterium atom replacing a hydrogen atom at each of the 18th positions (designated by d3) [].
This specific isotope-labeled version of tristearin finds application in scientific research, particularly in studies related to fat metabolism and digestion due to the presence of the deuterium isotope (a heavier isotope of hydrogen).
The key feature of Glyceryl tri(octadecanoate-18,18,18-d3) is its central glycerol molecule bonded to three stearic acid chains through ester linkages. Each stearic acid chain is a long, unbranched hydrocarbon chain with 18 carbon atoms (octadecanoic) and a terminal carboxylic acid group (–COOH). The notable aspect of this molecule is the presence of three deuterium atoms (D), each replacing a hydrogen atom at the 18th position of the stearic acid chains (18,18,18-d3) [].
Several chemical reactions are relevant to Glyceryl tri(octadecanoate-18,18,18-d3).
For research purposes, Glyceryl tri(octadecanoate-18,18,18-d3) can be synthesized through similar processes using isotopically labeled stearic acid-d3.
Glyceryl tri(octadecanoate-18,18,18-d3) + 3H₂O → Glycerol + 3 Stearic Acid-d3
The presence of the deuterium isotope allows Glyceryl tri(octadecanoate-18,18,18-d3) to be used as a tracer molecule in studies related to fat metabolism and absorption. Since the deuterium is a stable isotope, it does not alter the chemical behavior of the molecule significantly, but its presence allows researchers to distinguish it from endogenous triglycerides in the body. This enables them to track the movement and processing of dietary fats within an organism [].
Here are some examples of how Glyceryl tri(octadecanoate-18,18,18-d3) can be used in isotope tracer studies:
Irritant